molecular formula C20H25N3O2S B216403 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B216403
M. Wt: 371.5 g/mol
InChI Key: LQHDXDUWFNAZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as BDMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to improve cognitive function and reduce amyloid-beta accumulation. In depression research, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been found to increase serotonin and dopamine levels in the brain, leading to improved mood.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various biological processes. For example, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter important for cognitive function. 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been found to bind to serotonin and dopamine receptors, leading to increased levels of these neurotransmitters.
Biochemical and Physiological Effects:
4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been found to induce apoptosis through the activation of caspase enzymes. In the brain, 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been found to increase levels of neurotransmitters such as serotonin and dopamine, leading to improved mood and cognitive function. 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has also been found to reduce inflammation and oxidative stress, which are involved in various diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide is its versatility in various research applications. It has shown potential as a therapeutic agent for various diseases, making it a promising target for drug development. However, one limitation of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide is its potential toxicity, which requires careful evaluation in preclinical studies before clinical trials can be conducted.

Future Directions

There are several future directions for research on 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide. One direction is to further investigate its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is to evaluate its potential as a diagnostic tool for various diseases, as 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide has been shown to selectively bind to certain receptors and enzymes. Additionally, further research is needed to evaluate the safety and efficacy of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide in preclinical and clinical studies.

Synthesis Methods

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide can be synthesized using a one-pot reaction of 2,4-dimethoxybenzaldehyde, benzylamine, piperazine, and carbon disulfide. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. This synthesis method has been optimized to yield high purity and high yield of 4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide.

properties

Product Name

4-benzyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarbothioamide

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-benzyl-N-(2,4-dimethoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3O2S/c1-24-17-8-9-18(19(14-17)25-2)21-20(26)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,21,26)

InChI Key

LQHDXDUWFNAZRK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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